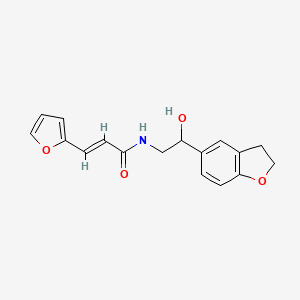

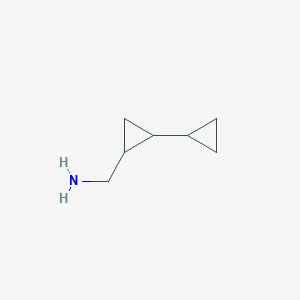

![molecular formula C13H9ClN2OS2 B2774927 5-(2-氯苯基)-3-甲基-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 743452-49-5](/img/structure/B2774927.png)

5-(2-氯苯基)-3-甲基-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential therapeutic applications . They are part of the genetic material of deoxyribonucleic acid and have been associated with various biological activities .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can also vary greatly. For example, 5-acetyl-4-aminopyrimidines can undergo various reactions to form different pyrimidine derivatives .科学研究应用

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, and the search for new anti-TB compounds is crucial. Researchers have explored derivatives of 7H-pyrrolo[2,3-d]pyrimidine, including our compound of interest. In a study by Jesumoroti et al., they synthesized a library of 7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their activity against Mycobacterium tuberculosis. Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent antitubercular activity with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human Vero cells .

Anticancer Properties

Several pyrimidine-based compounds have shown promise in cancer research. While specific studies on our compound are limited, related structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds with similar scaffolds exhibited activity against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Antifolate Activity

Pyrido[2,3-d]pyrimidines have been investigated as potential antifolate agents. One such compound, piritrexim , inhibited dihydrofolate reductase (DHFR) and showed antitumor effects in a carcinosarcoma rat model .

Antibacterial Potential

In a study by Rostamizadeh et al., a library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 displayed higher antibacterial activity than standard drugs against Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumonia) and Gram-positive (Staphylococcus aureus, Enterococcus raffinosus) bacteria .

Antipyretic Activity

Some pyrido[2,3-d]pyrimidines exhibit antipyretic effects. Although data on our specific compound are scarce, this area warrants exploration.

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization

Biochemical Pathways

The aforementioned targets are involved in a variety of cellular processes and signaling pathways, including cell growth, proliferation, differentiation, and apoptosis . The compound’s interaction with these targets could potentially affect these pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially influence the bioavailability of this compound.

Result of Action

Pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . This suggests that this compound could potentially have similar effects.

属性

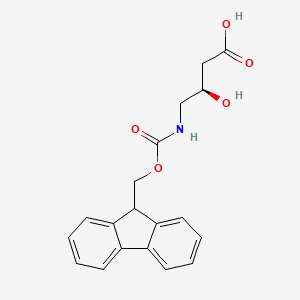

IUPAC Name |

5-(2-chlorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-16-12(17)10-8(6-19-11(10)15-13(16)18)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVKZSGTZAEUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

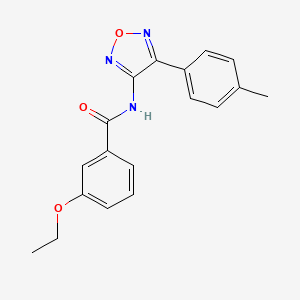

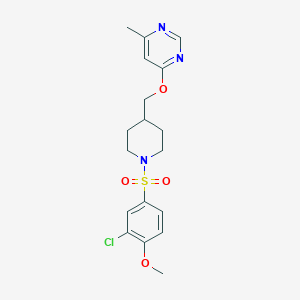

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)

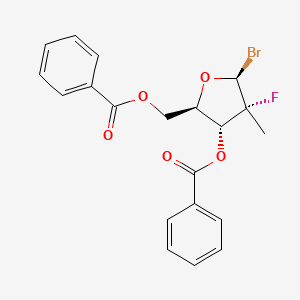

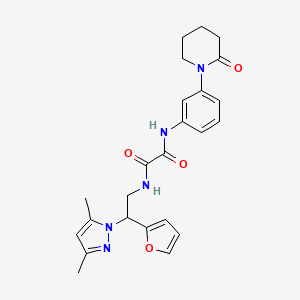

![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)

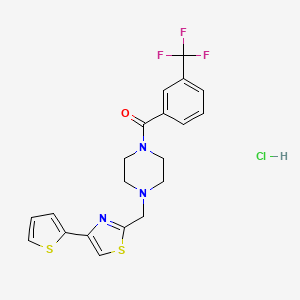

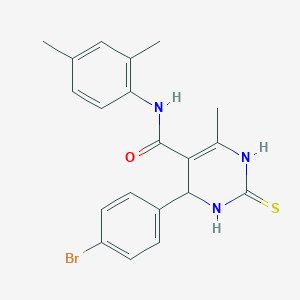

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)